6-Chloro-3,5-dibromo-2-fluorobenzonitrile
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Overview
Description
6-Chloro-3,5-dibromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBr2ClFN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, the introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient substitution of the halogen atoms on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-dibromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Chloro-3,5-dibromo-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-chloro-6-fluorobenzonitrile
- 3-Bromo-6-chloro-2-fluorobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
Uniqueness
6-Chloro-3,5-dibromo-2-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,5-dibromo-2-chloro-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZHKGNMDGWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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